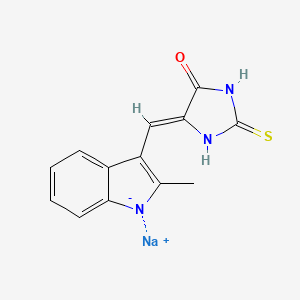
PKG drug G1 sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PKG drug G1 sodium salt is a compound known for its role as an activator of protein kinase G Iα (PKGIα). This compound has been studied for its potential therapeutic effects, particularly in the context of cardiovascular diseases. It induces vasodilation and reduces blood pressure through mechanisms that are both dependent and independent of PKGIα .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PKG drug G1 sodium salt involves the reaction of 5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-4-imidazolidinone with sodium hydroxide. The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol, under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required standards of purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
PKG drug G1 sodium salt undergoes several types of chemical reactions, including:
Oxidation: This reaction is crucial for its activation of PKGIα.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: This compound can undergo substitution reactions, particularly in the presence of nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols are often employed
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives that retain the core structure of this compound .
Wissenschaftliche Forschungsanwendungen
PKG drug G1 sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the activation of protein kinases.
Biology: Researchers use it to investigate cellular signaling pathways involving PKGIα.
Medicine: The compound is studied for its potential therapeutic effects in treating hypertension and other cardiovascular diseases.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in quality control
Wirkmechanismus
PKG drug G1 sodium salt exerts its effects by activating PKGIα. This activation leads to the phosphorylation of downstream targets, resulting in vasodilation and reduced blood pressure. The compound can also induce these effects through mechanisms independent of PKGIα, involving other signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vasonatrin Peptide: A chimera of atrial natriuretic peptide and C-type natriuretic peptide, known for its vasodilating actions.
Rp-8-pCPT-cGMPS sodium: An inhibitor of PKGIα, used to study the role of cyclic guanosine monophosphate in cellular signaling.
Uniqueness
PKG drug G1 sodium salt is unique in its ability to activate PKGIα through both oxidative and non-oxidative mechanisms. This dual mode of action makes it a valuable tool in research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C13H10N3NaOS |
|---|---|
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
sodium;(5Z)-5-[(2-methylindol-1-id-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C13H11N3OS.Na/c1-7-9(6-11-12(17)16-13(18)15-11)8-4-2-3-5-10(8)14-7;/h2-6H,1H3,(H3,14,15,16,17,18);/q;+1/p-1 |
InChI-Schlüssel |
KUDYLQWRRNWNJB-UHFFFAOYSA-M |
Isomerische SMILES |
CC1=C(C2=CC=CC=C2[N-]1)/C=C\3/C(=O)NC(=S)N3.[Na+] |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2[N-]1)C=C3C(=O)NC(=S)N3.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















